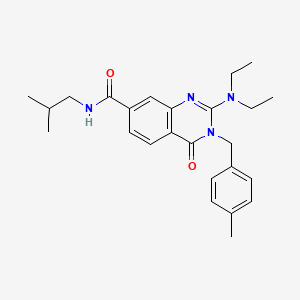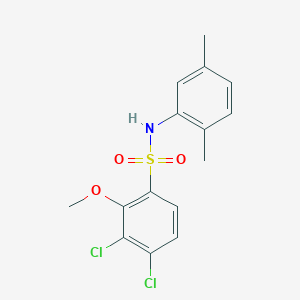
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
- Acrylamides, including derivatives of 1H-pyrazole, are used in asymmetric [3+2] cycloaddition reactions. These reactions are catalyzed by dipeptide-derived phosphines, leading to [3+2]-annulation products with good yields and moderate enantioselectivity (Xiaoyu Han et al., 2011).
Synthesis of Novel Derivatives and Cytotoxicity Studies
- New pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized from reactions involving acrylamides. These compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).
Antitumor Activity and Molecular Docking
- Certain acrylamide derivatives exhibit significant in vitro antitumor activity. Molecular docking studies using Auto Dock tools have been conducted to evaluate these compounds, demonstrating promising interaction energy scores (Asmaa M. Fahim et al., 2019).
Polymer Science Applications
- In polymer science, acrylamides are used in [4+2] cycloaddition reactions to form polymers. These reactions and the subsequent retro [4+2] cycloadditions have been studied for their potential applications in material science (K. M. Wiggins et al., 2011).
Microwave-Assisted Synthesis
- Novel synthesis methods involving microwave-assisted reactions have been developed for acrylamide derivatives, showcasing the importance of these compounds in efficient and rapid chemical synthesis (Asmaa M. Fahim et al., 2019).
Liquid Crystalline Properties
- Acrylamide derivatives have been synthesized and studied for their liquid crystalline properties. This research is important for the development of new materials with specific optical and electronic properties (B. T. Thaker et al., 2013).
Enantioselective Reactions and Biocatalysis
- Studies have explored the use of marine and terrestrial fungi in enantioselective reactions involving acrylamides. These biocatalytic processes are significant for the production of compounds with specific chiral properties (D. E. Jimenez et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJQSOAEQQDJK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)


![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)


